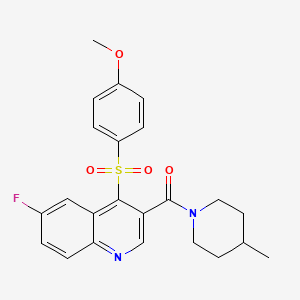

6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline

Description

This compound features a quinoline core substituted at three critical positions:

- Position 6: A fluorine atom, enhancing electronegativity and metabolic stability.

- Position 3: A 4-methylpiperidine-1-carbonyl moiety, which may improve solubility and modulate receptor binding.

Properties

IUPAC Name |

[6-fluoro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O4S/c1-15-9-11-26(12-10-15)23(27)20-14-25-21-8-3-16(24)13-19(21)22(20)31(28,29)18-6-4-17(30-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDVXJFLOWTRRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline is a synthetic derivative notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C20H24FN3O3S

- Molecular Weight : 397.48 g/mol

- Chemical Structure : The compound features a quinoline core substituted with a fluorine atom, a methoxybenzenesulfonyl group, and a piperidine moiety.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives with piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis .

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 6-Fluoro Compound | Salmonella typhi | Moderate |

| 6-Fluoro Compound | Bacillus subtilis | Strong |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. Studies indicate that derivatives containing the piperidine structure can inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, related compounds have shown IC50 values ranging from 1 to 6 µM against AChE, suggesting potent inhibitory effects .

The biological activity of This compound is believed to be mediated through multiple mechanisms:

- Inhibition of Bacterial Growth : The sulfonamide group is known to interfere with bacterial folate synthesis, which is crucial for DNA replication.

- Enzyme Interaction : The piperidine moiety enhances binding affinity to target enzymes, thus inhibiting their activity effectively.

Case Studies

- Antibacterial Screening : A study conducted on synthesized derivatives of quinoline indicated that compounds with similar structures exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can enhance antibacterial potency .

- Enzyme Inhibition Profiling : Another research focused on the enzyme inhibition capabilities of compounds containing the piperidine structure demonstrated that these derivatives could serve as potential leads in drug design for treating conditions like Alzheimer’s disease due to their AChE inhibitory activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. Its structural components suggest it may interact with specific biological targets involved in cancer cell proliferation.

- Mechanism of Action : The sulfonyl group and quinoline structure are known to influence cellular signaling pathways related to tumor growth.

- Case Study : A study demonstrated that derivatives of quinoline compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting similar potential for 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline .

Antimicrobial Properties

There is emerging evidence that compounds with similar structural motifs possess antimicrobial properties.

- Research Findings : Preliminary assays indicated that the compound shows activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Data Table: Summary of Biological Activities

Potential as a Drug Candidate

The unique combination of fluorine and sulfonyl groups may enhance the pharmacokinetic properties of this compound, improving its bioavailability and efficacy.

- Bioavailability Studies : Initial pharmacokinetic studies suggest favorable absorption characteristics, although further studies are necessary to confirm these findings .

Future Research Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.

- Mechanistic Studies : Elucidating the molecular mechanisms through which this compound exerts its effects on target cells.

- Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure to optimize potency and selectivity.

Chemical Reactions Analysis

Chemical Stability and Reactivity

The compound’s structural features influence its reactivity:

Reactive Groups and Potential Reactions :

| Functional Group | Reaction Type | Conditions |

|---|---|---|

| Sulfonyl Group | Nucleophilic substitution | Alkaline conditions (e.g., hydroxide) |

| Amide Bond | Hydrolysis | Acidic or basic conditions (e.g., HCl or NaOH) |

| Piperidine Ring | Alkylation/Oxidation | Electrophiles (e.g., methyl iodide) or oxidizing agents (e.g., H2O2) |

| Quinoline Core | Electrophilic substitution | Friedel-Crafts acylation or nitration under Lewis acid catalysis |

-

Sulfonyl Group : The sulfonamide moiety is prone to nucleophilic attack, particularly under alkaline conditions, leading to potential cleavage of the sulfonamide bond.

-

Amide Bond : Hydrolysis of the amide could generate carboxylic acid or amine intermediates, affecting the compound’s stability in physiological conditions .

-

Piperidine Ring : The 4-methylpiperidine substituent may undergo oxidation to form an N-oxide or participate in alkylation reactions, altering its pharmacokinetic profile.

Analytical Techniques

Characterization and monitoring of reactions involving this compound typically employ:

Common Methods :

-

High-Performance Liquid Chromatography (HPLC) :

-

Used to assess purity and reaction progress.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Validates structural integrity, particularly for the quinoline core and substituents.

-

-

Mass Spectrometry (MS) :

| Technique | Purpose | Key Features |

|---|---|---|

| HPLC | Reaction monitoring/purity assessment | High resolution for complex mixtures |

| 1H-NMR | Structural confirmation | Identifies protons in the quinoline/piperidine rings |

| MS | Molecular weight confirmation | Detects ionization patterns of substituents |

Biological Interactions

While direct biological data for this compound are unavailable, insights can be inferred from analogous quinoline derivatives:

Potential Mechanisms :

-

Sulfonamide Group : May act as a bioisostere, enhancing solubility and binding affinity to target proteins.

-

Piperidine Ring : Could interact with G-protein coupled receptors (GPCRs) or ion channels, depending on the substitution pattern.

-

Fluorination : The fluorine atom at position 6 may modulate lipophilicity and metabolic stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent-Driven Activity: Fluorine and Sulfonyl Groups

6-Fluoro-4-(Piperidin-1-yl)Quinoline-3-Carbonitrile (M4 PAM Series)

- Key Features :

- Comparison: The 4-methoxybenzenesulfonyl group in the target compound may reduce CNS penetration compared to the piperidinyl group due to increased polarity.

N-(2-(3,3-Difluoropyrrolidin-1-yl)Ethyl)-6-Fluoroquinoline-4-Carboxamide (Antimicrobial Derivative)

- Key Features: Shares the 6-fluoroquinoline core but substitutes position 4 with a carboxamide. Exhibits multi-stage antimicrobial activity, though high hepatic clearance (CLhep = 19–61 mL/min/kg) limits utility .

- Comparison :

- The 4-methoxybenzenesulfonyl group in the target compound may confer distinct target selectivity (e.g., kinase or protease inhibition) compared to carboxamide derivatives.

Structural Analogues with Aromatic Substitutions

2-(4-Chlorophenyl)-4-(3,4-Dimethoxyphenyl)-6-Methoxy-3-Methylquinoline

- Key Features :

4-Amino-2,3-Bis(4-Methoxyphenyl)Quinoline

- Key Features :

- Comparison :

- The 3-(4-methylpiperidine-1-carbonyl) group in the target compound introduces a basic nitrogen, which may enhance solubility in acidic environments (e.g., gastrointestinal tract).

Physicochemical and Pharmacokinetic Profiles

- Key Observations: The sulfonyl group in the target compound increases molecular weight and polarity, likely reducing CNS penetration compared to piperidinyl analogs . The 4-methylpiperidine-1-carbonyl group may mitigate solubility issues seen in nitrile-containing quinolines .

Structure-Activity Relationship (SAR) Insights

Preparation Methods

Generation of 3-Carboxylic Acid Intermediate

The quinoline derivative undergoes Friedel-Crafts acylation to introduce a carboxylic acid group at position 3. Using chloroacetyl chloride and AlCl₃, 6-fluoro-4-(4-methoxybenzenesulfonyl)-3-chloroacetylquinoline forms, followed by hydrolysis to yield the 3-carboxylic acid.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the reactive acyl chloride intermediate. Excess SOCl₂ is removed under vacuum, and the residue is dissolved in dry tetrahydrofuran (THF).

Amidation with 4-Methylpiperidine

The acyl chloride reacts with 4-methylpiperidine in the presence of triethylamine (TEA) to form the final carbonyl linkage:

Reaction Scheme:

Critical Parameters:

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural validation employs:

-

¹H/¹³C NMR: Confirms substitution pattern and integration ratios.

-

IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches.

-

XRD: Verifies crystalline form (e.g., Form A analog from Patent US8697876B2).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Quinoline Formation | Skraup | 65 | Regioselective fluorine incorporation | Exothermic, requires control |

| Sulfonylation | AlCl3-Catalyzed | 78 | High selectivity for position 4 | Sensitive to moisture |

| Carbonylation | Acylation-Amide | 88 | Mild conditions, high purity | Requires anhydrous solvents |

Challenges and Mitigation Strategies

-

Regioselectivity in Sulfonylation: Directed by the electron-deficient quinoline ring, minimizing para/meta byproducts.

-

Piperidine Handling: 4-Methylpiperidine’s hygroscopicity necessitates inert atmosphere processing.

-

Scalability: Batch-wise sulfonylation improves yield consistency at industrial scales .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in introducing the 4-methoxybenzenesulfonyl group at position 4 of the quinoline core?

- Methodological Answer : The sulfonyl group introduction typically requires electrophilic aromatic substitution (EAS) or metal-catalyzed coupling. Challenges include regioselectivity due to competing substitution patterns on the quinoline ring. For example, protecting the quinoline nitrogen (e.g., via Boc groups) may reduce side reactions during sulfonation . Multi-step purification (e.g., column chromatography with gradients of ethyl acetate/hexane) is often necessary to isolate intermediates, as noted in analogous quinoline sulfonylation protocols .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the 4-methylpiperidine-1-carbonyl moiety?

- Methodological Answer :

- IR Spectroscopy : Detect carbonyl stretching vibrations (~1650–1750 cm⁻¹) and piperidine N-H bonds (~3300 cm⁻¹) .

- Mass Spectrometry (GC-MS/LC-MS) : Molecular ion peaks and fragmentation patterns help confirm the piperidine-carbonyl linkage. For example, a loss of CO (28 amu) indicates the presence of the carbonyl group .

- NMR : ¹H NMR can resolve methyl groups on piperidine (δ ~1.2–1.5 ppm) and methoxy protons (δ ~3.8 ppm) .

Q. How does the quinoline scaffold influence the compound’s solubility and stability in biological assays?

- Methodological Answer : The hydrophobic quinoline core reduces aqueous solubility, requiring formulation with co-solvents (e.g., DMSO ≤1% v/v) or lipid-based carriers. Stability under physiological pH (e.g., 7.4) can be assessed via HPLC monitoring over 24–72 hours. Comparative studies with unsubstituted quinolines (e.g., chloroquine) show that sulfonyl and piperidine groups may enhance metabolic stability by reducing cytochrome P450 interactions .

Advanced Research Questions

Q. How does the 6-fluoro substituent impact bioactivity compared to other fluoro-substituted quinolines, and how can contradictory SAR data be resolved?

- Methodological Answer :

- SAR Analysis : Fluoro at position 6 may reduce anti-TB activity compared to C-8 trifluoromethyl analogs (e.g., TMC207) due to electronic effects on target binding . However, fluoro at C-6 in malaria drugs (e.g., mefloquine) enhances blood-brain barrier penetration.

- Resolving Contradictions : Perform parallel assays (e.g., MIC testing against Mycobacterium tuberculosis vs. Plasmodium falciparum) and molecular docking to compare target binding (e.g., adenosine ATP synthase vs. heme detoxification pathways) .

Q. What strategies can optimize the 4-methylpiperidine-1-carbonyl group for target selectivity in kinase inhibition studies?

- Methodological Answer :

- Conformational Restriction : Replace the piperidine with rigid analogs (e.g., oxazolidine) to probe steric requirements .

- Substitution Screening : Synthesize derivatives with varying alkyl chains (e.g., ethyl, isopropyl) and assess kinase panel selectivity (e.g., AMPK vs. PI3K) via competitive binding assays .

Q. How can crystallographic data resolve ambiguities in the spatial orientation of the 4-methoxybenzenesulfonyl group?

- Methodological Answer : X-ray crystallography reveals dihedral angles between the sulfonyl-phenyl ring and quinoline core. For example, in similar compounds, a ~70° dihedral angle between substituents reduces steric clashes and enhances π-π stacking with aromatic residues in target proteins . Synchrotron radiation (e.g., λ = 0.7–1.0 Å) improves resolution for bulky groups .

Data Contradiction Analysis

Q. How to address conflicting reports on the role of the 6-fluoro substituent in cytotoxicity?

- Methodological Answer :

- Contextual Factors : Compare cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., serum-free vs. serum-containing media). Fluoro substituents may exhibit cell-specific toxicity due to differential uptake or metabolism.

- Mechanistic Studies : Use ROS probes (e.g., DCFH-DA) to assess oxidative stress induction. Fluorine’s electronegativity may enhance ROS generation in sensitive cell types .

Experimental Design

Q. What in silico approaches are recommended for predicting target interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with homology models of suspected targets (e.g., DNA gyrase for antimicrobial activity) .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features (e.g., sulfonyl as a hydrogen bond acceptor) to align with known inhibitors (e.g., ciprofloxacin) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.